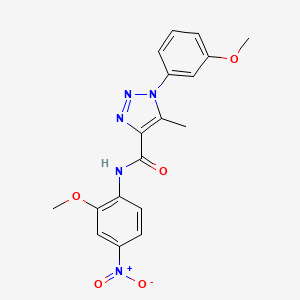

N-(2-methoxy-4-nitrophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-Methoxy-4-nitrophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a 3-methoxyphenyl group at position 1, and a carboxamide moiety linked to a 2-methoxy-4-nitrophenyl group. Triazole derivatives are widely explored for their pharmacological relevance, including kinase inhibition and metabolic modulation .

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O5/c1-11-17(20-21-22(11)12-5-4-6-14(9-12)27-2)18(24)19-15-8-7-13(23(25)26)10-16(15)28-3/h4-10H,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIJKDDAWNGTHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-4-nitrophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 367.36 g/mol. The presence of methoxy and nitro groups contributes to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the coupling of appropriate phenolic and triazole precursors. Various methods have been explored to optimize yield and purity, often employing catalysts or specific reaction conditions to enhance efficiency.

Antitumor Activity

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant antitumor properties. In vitro studies have shown that derivatives similar to N-(2-methoxy-4-nitrophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells through mechanisms such as:

- Cell Cycle Arrest : Compounds have been observed to halt cell cycle progression in various cancer cell lines.

- Induction of Apoptosis : Increased expression of cleaved caspase 3 and PARP indicates that these compounds can trigger programmed cell death pathways .

Table 1: Antitumor Activity of Triazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15.0 | Apoptosis induction |

| Compound B | MCF-7 | 10.5 | Cell cycle arrest |

| Compound C | HCT-116 | 12.0 | Inhibition of migration |

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties against various pathogens. Studies report effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

Mechanistic Insights

The biological activity of N-(2-methoxy-4-nitrophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may be attributed to its ability to interact with specific protein targets involved in cell proliferation and survival pathways. Molecular docking studies suggest that the triazole ring can effectively bind to active sites on target proteins, facilitating inhibition of their function .

Case Studies

Several studies have highlighted the effectiveness of triazole-containing compounds in preclinical models:

- Study on NSCLC Cells : A derivative exhibited significant antiproliferative effects by downregulating Bcl-2 and upregulating pro-apoptotic factors .

- In Vivo Models : Animal studies demonstrated reduced tumor growth rates when treated with triazole derivatives, supporting their potential for further development as therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-methoxy-4-nitrophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be contextualized through comparisons with analogous triazole carboxamides. Key differentiating factors include substituent positions, electronic effects, and synthetic methodologies.

Structural and Substituent Analysis

Analytical Characterization

- Spectroscopy : ¹H NMR and ¹³C NMR are standard for confirming triazole regiochemistry and substituent integration (δ 7.0–8.5 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weights (e.g., [M+H]⁺ = 397.39 for the target compound) .

Q & A

Q. What are the established synthetic routes for N-(2-methoxy-4-nitrophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound is synthesized via multi-step reactions involving condensation of substituted anilines and isocyanides, followed by cyclization using sodium azide or similar reagents. Key intermediates include nitro-substituted aryl amines and triazole precursors. Purification often employs column chromatography or recrystallization, with yields typically ranging from 60–85% depending on substituent reactivity .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

- 1H/13C NMR : Assigns methoxy, nitro, and triazole protons/carbons (e.g., δ 3.8–4.2 ppm for methoxy groups).

- X-ray crystallography : Resolves the triazole core geometry, nitro-group orientation, and intermolecular interactions (e.g., hydrogen bonding with carboxamide) .

- IR spectroscopy : Confirms carboxamide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What solubility challenges are associated with this compound, and how can they be mitigated?

The compound exhibits low aqueous solubility due to its hydrophobic aryl and triazole moieties. Researchers use polar aprotic solvents (DMSO, DMF) for in vitro assays, with concentrations validated via UV-Vis spectroscopy. For in vivo studies, nanoformulation or co-solvent systems (e.g., PEG-400) improve bioavailability .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized under varying reaction conditions?

- Design of Experiments (DoE) : Systematic variation of temperature, solvent (e.g., acetonitrile vs. THF), and catalyst loading (e.g., Cu(I) for azide-alkyne cycloaddition) to identify optimal conditions .

- Flow chemistry : Enhances reproducibility and scalability by controlling residence time and reagent mixing ratios .

- HPLC-MS monitoring : Detects side products (e.g., de-nitro intermediates) early to adjust reaction parameters .

Q. How should researchers address contradictions in reported biological activity data?

- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and negative controls (e.g., DMSO-only).

- Solvent interference checks : Ensure DMSO concentrations ≤0.1% to avoid false positives in enzyme inhibition studies .

- Orthogonal validation : Confirm antimicrobial activity via both broth microdilution (MIC) and agar diffusion assays .

Q. What computational strategies predict the compound’s biological targets and binding modes?

- Molecular docking : Screens against kinase or protease targets (e.g., EGFR, CDK2) using Glide or AutoDock. Focus on triazole-carboxamide interactions with catalytic lysine or aspartate residues .

- MD simulations : Assess binding stability over 100 ns trajectories, analyzing RMSD and hydrogen-bond persistence .

- QSAR models : Correlate substituent electronegativity (e.g., nitro vs. methoxy) with anticancer IC50 values .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced efficacy?

- Nitro group modifications : Replace with cyano or sulfonamide to modulate electron-withdrawing effects and solubility .

- Triazole substitution : Introduce halogens (e.g., Cl, Br) at the 5-position to enhance hydrophobic binding .

- Carboxamide bioisosteres : Test thioamide or urea analogs to improve metabolic stability .

Methodological Notes

- Controlled synthesis : Use inert atmospheres (N2/Ar) to prevent azide decomposition .

- Bioactivity validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical analysis (ANOVA, p < 0.05) .

- Data reporting : Adhere to FAIR principles with raw spectral/crystallographic data deposited in public repositories (e.g., CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.